molecular formula C15H13NO3 B282018 Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate

Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate

Cat. No. B282018
M. Wt: 255.27 g/mol
InChI Key: PJXHRZRFNVCNBU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate, also known as MNOB, is an organic compound with potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been studied for its potential use in various fields, including medicine, chemistry, and biology.

Scientific Research Applications

Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of this disease.
In chemistry, Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been studied for its potential use as a reagent in organic synthesis. It has been shown to undergo various reactions, including Michael addition and Diels-Alder reaction, making it a versatile reagent for the synthesis of complex organic molecules.
In biology, Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species. It has been shown to undergo a specific reaction with hydrogen peroxide, resulting in the formation of a fluorescent product, which can be detected using fluorescence microscopy.

Mechanism of Action

The mechanism of action of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cell growth and division. In Alzheimer's disease, Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been shown to inhibit the formation of amyloid-beta plaques by binding to and stabilizing the precursor protein, preventing its cleavage into amyloid-beta peptides.
Biochemical and Physiological Effects:
Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, potentially slowing the progression of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate in lab experiments include its versatility as a reagent in organic synthesis, its potential as a fluorescent probe for the detection of reactive oxygen species, and its potential as an anticancer and Alzheimer's disease agent. However, the limitations of using Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate include its low yield in the synthesis process, its potential toxicity, and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate. In medicine, further studies are needed to determine the potential of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate as an anticancer and Alzheimer's disease agent, including in vivo studies in animal models. In chemistry, further studies are needed to explore the potential of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate as a reagent in organic synthesis, including the development of new reactions and the synthesis of complex organic molecules. In biology, further studies are needed to optimize the use of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate as a fluorescent probe for the detection of reactive oxygen species, including the development of new detection methods and the use of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate in live-cell imaging. Overall, the study of Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate has the potential to lead to the development of new drugs, reagents, and probes for use in various fields of scientific research.

Synthesis Methods

Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate can be synthesized through a multistep process, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form Methyl 4-(1-naphthylamino)-4-oxo-2-butenoate. The overall yield of this synthesis method is around 50%.

properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl (E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C15H13NO3/c1-19-15(18)10-9-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,16,17)/b10-9+

InChI Key

PJXHRZRFNVCNBU-MDZDMXLPSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC=CC2=CC=CC=C21

SMILES

COC(=O)C=CC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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